molecular formula C22H19N5O3S B2575925 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-67-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2575925
CAS No.: 852375-67-8
M. Wt: 433.49
InChI Key: FHEXAEPRVPGEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic organic compound designed for research purposes. It features a molecular structure combining a [1,2,4]triazolo[4,3-b]pyridazine core, a 2,3-dihydrobenzo[b][1,4]dioxin group, and a p-tolyl substituent, connected via a thioacetamide linker. Compounds with this [1,2,4]triazolo[4,3-b]pyridazine scaffold are of significant interest in medicinal chemistry and are frequently investigated for their potential as kinase inhibitors . Research into structurally similar molecules suggests this compound may serve as a valuable chemical tool for studying enzymatic activity and cellular signaling pathways in biochemical assays . Its mechanism of action is hypothesized to involve interaction with specific protein kinases, potentially modulating their activity and providing insights for various research applications . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-14-2-4-15(5-3-14)22-25-24-19-8-9-21(26-27(19)22)31-13-20(28)23-16-6-7-17-18(12-16)30-11-10-29-17/h2-9,12H,10-11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEXAEPRVPGEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

PropertyValue
CAS Number 618427-26-2
Molecular Formula C₁₈H₁₈N₆O₃S
Molecular Weight 398.44 g/mol
Purity Not specified

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The 1,3,4-oxadiazole scaffold has been shown to exhibit various biological activities including anticancer properties. These compounds can selectively target cancer cell proliferation pathways by inhibiting critical enzymes involved in cancer progression such as:

  • Telomerase
  • Histone Deacetylase (HDAC)
  • Thymidylate Synthase

For instance, a study reported that derivatives of oxadiazoles displayed IC50 values ranging from 0.88 μM to 12 μM against PARP1 enzyme activity, indicating significant inhibitory effects on cancer cell lines .

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes that facilitate tumor growth.
  • Interference with Cellular Signaling Pathways : Disruption of pathways that lead to cell proliferation and survival.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on 1,3,4-Oxadiazole Derivatives :
    • Investigated the cytotoxicity against various cancer cell lines.
    • Demonstrated that structural modifications can enhance potency and selectivity towards malignant cells .
  • Molecular Docking Studies :
    • Conducted to predict binding affinities and interactions with target proteins.
    • Showed promising results for derivatives with potential anticancer activity .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound:

Study ReferenceCompound TestedIC50 (μM)Target Enzyme/Activity
1,3,4-Oxadiazole Derivative0.88PARP1 Inhibition
Various Oxadiazole Derivatives5.8PARP1 Inhibition
Triazole-based CompoundsVariableMultiple Cancer Targets

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula: C18H18N4O4S
  • Molecular Weight: 386.42 g/mol

Anticancer Properties

Research indicates that derivatives of benzodioxane compounds exhibit anticancer activities. For instance, similar compounds have shown effectiveness in inhibiting tubulin polymerization, which is crucial for cancer cell division. The p-tolyl group in this compound may enhance its interaction with cellular targets involved in cancer progression .

Antimicrobial Effects

Compounds containing triazole and pyridazine rings are often evaluated for antimicrobial properties. Studies have demonstrated that related structures possess significant activity against various pathogens. This suggests that N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide could also exhibit similar effects against bacterial and fungal strains .

Anti-inflammatory Activity

Benzodioxane derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound's structure may allow it to modulate inflammatory pathways effectively .

Drug Development

The unique structure of this compound positions it as a promising candidate for drug development targeting:

  • Cancer treatment
  • Infectious diseases
  • Inflammatory disorders

Anticancer Activity Assessment

A study evaluated the anticancer properties of similar benzodioxane derivatives in vitro. The results indicated significant cytotoxicity against various cancer cell lines, suggesting the potential for this compound to be developed as an anticancer agent.

Antimicrobial Testing

In another study focusing on triazole compounds, derivatives were synthesized and tested against common bacterial strains. The findings revealed that certain modifications led to enhanced antimicrobial activity compared to standard treatments.

Comparison with Similar Compounds

(a) N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 878065-83-9)

  • Core Structure : Imidazole ring instead of triazolopyridazine.
  • A hydroxy group replaces the dihydrobenzodioxin, lowering hydrophobicity.
  • Implications : Reduced metabolic stability compared to the target compound due to the absence of fused aromatic systems .

(b) Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS 476465-24-4)

  • Core Structure : 1,3,4-Thiadiazole with a benzodioxole carboxamide.
  • Key Differences :
    • The thiadiazole ring introduces sulfur but lacks the triazole’s hydrogen-bonding capability.
    • An ethyl ester group increases hydrophobicity but may reduce solubility.
  • Implications : Higher lipophilicity could enhance tissue penetration but compromise aqueous solubility relative to the target compound .

(c) 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894050-19-2)

  • Core Structure : Shared triazolopyridazine backbone.
  • Key Differences :
    • Thiophene and pyridinylmethyl groups replace the dihydrobenzodioxin and p-tolyl substituents.
    • Increased sulfur content may alter redox properties.
  • Implications : Similar triazolopyridazine stability but divergent pharmacokinetics due to substituent variation .

Functional Analogues from Published Literature

(a) AP-PROTAC-1 ()

  • Core Structure: Thieno-triazolo-diazepine fused system.
  • Key Differences :
    • A diazepine ring confers conformational flexibility absent in the rigid triazolopyridazine.
    • Chlorophenyl substituent vs. p-tolyl group: Chlorine’s electronegativity may enhance binding to polar targets.
  • Implications : The diazepine core in AP-PROTAC-1 could enable broader target engagement but increase metabolic vulnerability .

Comparative Analysis Table

Compound Core Structure Substituents Key Properties
Target Compound Triazolo[4,3-b]pyridazine p-Tolyl, dihydrobenzodioxin High metabolic stability, moderate lipophilicity
CAS 878065-83-9 Imidazole Phenyl, hydroxy Lower stability, higher solubility
CAS 476465-24-4 1,3,4-Thiadiazole Benzodioxole, ethyl ester High lipophilicity, low solubility
AP-PROTAC-1 () Thieno-triazolo-diazepine Chlorophenyl, pyrazolyl Flexible binding, potential metabolic lability

Research Findings and Trends

Triazolopyridazine Advantage : The fused triazolopyridazine in the target compound likely offers superior metabolic stability compared to imidazole or thiadiazole cores due to reduced enzymatic cleavage .

Substituent Impact : The p-tolyl group balances lipophilicity and steric bulk, whereas chlorophenyl (as in AP-PROTAC-1) may favor target interactions but increase toxicity risks .

Thioether Linkage : The thioacetamide bridge in the target compound and its analogs enhances resistance to hydrolysis, critical for prolonged activity .

Q & A

Q. What are the standard synthetic routes for this compound, and which reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions starting from commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and pyrimidoindole derivatives. Key steps include coupling reactions under inert atmospheres (e.g., nitrogen) and refluxing in aprotic solvents like DMF or THF. Microwave-assisted synthesis can enhance efficiency by reducing reaction time . Purification often requires column chromatography, and intermediates are characterized via NMR and MS to ensure structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of aromatic protons and heterocyclic substituents. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. High-resolution MS (HRMS) is preferred for precise mass determination, while IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What structural features contribute to the compound's pharmacological potential?

The compound combines a thioacetamide backbone with a triazolo-pyridazine core and p-tolyl substituent. The triazole ring enhances π-π stacking with biological targets, while the thioether linkage improves metabolic stability. The dihydrobenzodioxin moiety may facilitate blood-brain barrier penetration, relevant to CNS-targeted drug design .

Q. How is the purity of intermediates monitored during synthesis?

Thin-layer chromatography (TLC) is routinely used to track reaction progress. For quantitative purity assessment, HPLC with UV detection (e.g., at 254 nm) is employed. Intermediate isolation often involves recrystallization or flash chromatography using gradients of ethyl acetate/hexane .

Advanced Research Questions

Q. How can conflicting solubility data from different studies be resolved methodologically?

Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) require standardized solvent systems and temperature control. Techniques like shake-flask solubility assays paired with UV-Vis spectrophotometry (at λmax ~280 nm) improve reproducibility. Particle size analysis (via dynamic light scattering) can identify aggregation issues affecting measurements .

Q. What computational strategies are employed to predict the compound's reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculations optimize transition states for key reactions (e.g., thioacetamide formation). Molecular docking (using AutoDock Vina) predicts binding affinities to enzymes like COX-2 or kinases. QSAR models correlate substituent effects (e.g., p-tolyl vs. chloro-phenyl) with activity trends .

Q. What strategies are used to optimize multi-step synthesis to minimize by-products?

Reaction parameter screening (e.g., temperature gradients from 25°C to 120°C) identifies optimal conditions. Design of Experiments (DoE) methodologies, such as factorial designs, systematically vary catalysts (e.g., Pd/C vs. CuI) and solvent polarities. In-line monitoring via FTIR or Raman spectroscopy detects intermediate degradation in real time .

Q. How do substituents on the triazole ring affect the compound's mechanism of action?

Substituent electronic effects (e.g., electron-withdrawing groups like -Cl vs. electron-donating -OCH₃) modulate binding to ATP pockets in kinases. Competitive inhibition assays (IC₅₀ measurements) using fluorogenic substrates quantify potency shifts. X-ray crystallography of protein-ligand complexes reveals steric clashes or hydrogen-bonding interactions .

Q. What experimental approaches are used to elucidate the compound's pharmacokinetic profile?

In vitro metabolic stability is assessed using liver microsomes (e.g., human S9 fraction) with LC-MS/MS quantification. Plasma protein binding is measured via equilibrium dialysis. For bioavailability, parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .

Q. How are reaction parameters systematically varied to establish structure-activity relationships (SAR)?

Substituent libraries are synthesized via parallel synthesis, varying aryl groups (e.g., p-tolyl, 4-fluorophenyl) and heterocyclic cores. Biological screening against panels of kinases or GPCRs identifies activity cliffs. Free-Wilson analysis or matched molecular pair (MMP) decomposition quantifies individual substituent contributions to potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.